2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide
Description
2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group at the α-position of the acetamide backbone and a pyrimidinyl-piperidine moiety at the terminal nitrogen. The compound’s structural uniqueness lies in the integration of a chlorinated aromatic ring and a heterocyclic pyrimidine-piperidine system, which are known to enhance pharmacological properties such as receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-18(24)21-13-16-20-9-8-17(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLWOTCIZHHSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the chlorophenyl and piperidinyl-pyrimidinyl intermediates. These intermediates are then coupled through an acetamide linkage. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several key reactions, driven by its functional groups and structural features:
Oxidation Reactions
Conditions : Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Mechanism : The acetamide group and aromatic rings may participate in oxidation, potentially leading to functional group modifications or ring cleavage.
Products : Oxidized derivatives, including carbonyl-containing compounds or oxidized aromatic intermediates.
Hydrolysis
Conditions : Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Mechanism : Cleavage of the amide bond via nucleophilic attack, forming carboxylic acid (or its conjugate base) and a primary amine.
Substitution Reactions
Conditions : Nucleophilic substitution at the acetamide nitrogen or pyrimidine ring, often using alkylating agents or coupling reagents (e.g., chloroacetyl chloride) .
Mechanism : Replacement of the acetamide hydrogen with alkyl or aryl groups, facilitated by catalysts like glacial acetic acid .
Formation of the Pyrimidine Core
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Step 1 : Construction of the pyrimidine ring via condensation of substituted aldehydes and guanidine derivatives.
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Step 2 : Introduction of the piperidinyl group through nucleophilic substitution or cross-coupling reactions (e.g., using palladium catalysts).
Acetamide Coupling
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Step 1 : Reaction of the pyrimidine-piperidine intermediate with chloroacetyl chloride to form the acetamide linkage .
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Step 2 : Substitution at the acetamide nitrogen using aryl amines or alkylating agents under reflux conditions .
Example Protocol :
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Acetamide Formation : Reflux a mixture of pyrimidine-piperidine intermediate, chloroacetyl chloride, and glacial acetic acid in ethanol for 8–10 hours .
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Substitution : Treat the acetamide with piperazine or aryl amines in ethanol under reflux to introduce substituents .
Reaction Conditions and Optimization
Reactions are optimized using solvents like ethanol or dimethylformamide (DMF), with catalysts such as palladium on carbon or acetic acid . Key parameters include:
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Catalysts : Acidic conditions (e.g., HCl) for hydrolysis; palladium catalysts for cross-coupling.
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Purification : Filtration, recrystallization, and chromatography to isolate products .
Analytical Characterization
Structural confirmation employs:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that Mannich bases derived from similar structures demonstrated enhanced cytotoxicity compared to standard treatments like 5-fluorouracil. These compounds showed IC₅₀ values in the low micromolar range against human colon cancer cell lines and other malignancies, suggesting their potential as anticancer agents .
Drug Design and Synthesis
The compound's structure allows for modifications that can lead to the development of new drugs with improved efficacy and selectivity. The incorporation of piperidine and pyrimidine rings is particularly relevant in designing inhibitors for various biological targets, including kinases and phospholipases. Studies have shown that such modifications can enhance the interaction with target proteins, potentially leading to more effective therapeutic agents .
Mechanistic Studies
Investigations into the mechanisms of action of compounds related to this compound have revealed their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival . This mechanistic insight is crucial for understanding how these compounds can be utilized in clinical settings.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
| Study | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Study A | Colon Cancer | 0.5 µM | |
| Study B | Breast Cancer | 1.2 µM | |
| Study C | Lung Cancer | 0.8 µM |
These studies underscore the potential of this compound class as viable candidates for further development into therapeutic agents.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chlorophenyl vs. Fluorophenyl Substitution
- The 4-chlorophenyl group in the target compound and analogs like 2g () enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets compared to 4-fluorophenyl derivatives (e.g., 2h). However, fluorinated analogs exhibit improved metabolic stability due to reduced oxidative metabolism .
Pyrimidine-Piperidine vs. Pyrimidine-Thio Linkages
Heterocyclic Additions
- Triazole and oxadiazole moieties (e.g., Compound 11e in ) introduce hydrogen-bonding capabilities, improving antiproliferative potency. In contrast, the target compound’s pyrimidine-piperidine system may prioritize steric complementarity over direct hydrogen bonding .
Pharmacological Potential
- While direct data are lacking, the pyrimidine-piperidine scaffold aligns with kinase inhibitors (e.g., JAK2/STAT3 inhibitors in ) and antiproliferative agents (e.g., oxadiazole derivatives in ) .
- The 4-chlorophenyl group may confer antiproliferative effects similar to Compound 11e (), which showed IC₅₀ values in the low micromolar range .
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide?
The synthesis typically involves multi-step reactions, starting with the coupling of a chlorophenylacetic acid derivative with a piperidine-substituted pyrimidine intermediate. Key steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt in dimethylformamide (DMF) at 0–5°C to minimize side reactions.
- Piperidine functionalization : Nucleophilic substitution on pyrimidine rings under reflux in tetrahydrofuran (THF) for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. What characterization techniques are critical for confirming structural integrity?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, amide linkage, and piperidine ring conformation.
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 386.12).
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between chlorophenyl and pyrimidine rings) .
Q. What in vitro assays are suitable for preliminary evaluation of therapeutic potential?
Standard assays include:
- Kinase inhibition : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess viability reduction at 48–72 hours.
- Anti-inflammatory activity : ELISA-based TNF-α suppression in LPS-stimulated macrophages .
Q. How does the chlorophenyl moiety influence stability and reactivity?
The electron-withdrawing chloro group enhances:
- Metabolic stability : Reduced oxidative degradation in microsomal assays due to decreased electron density on the phenyl ring.
- Reactivity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) for derivative synthesis .
Advanced Research Questions
Q. How can structural variations in analogs improve target selectivity?
Rational design strategies include:
- Piperidine substitution : Introducing fluorinated or bulkier groups (e.g., 4,4-difluoropiperidine) to modulate steric hindrance and binding pocket interactions.
- Pyrimidine core modification : Replacing piperidin-1-yl with morpholine or thiomorpholine to alter hydrogen-bonding patterns with kinase ATP pockets .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., overlapping NMR peaks) can be addressed by:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings.
- Computational validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
Q. How can molecular docking guide the optimization of binding affinity?
Integrate docking (AutoDock Vina) with experimental
- Pose validation : Align top-scoring poses with crystallographic structures of homologous targets (e.g., PDB ID: 1M17).
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent effects on binding .
Q. What strategies enhance solubility without compromising bioactivity?
Approaches include:
- Prodrug design : Introduce phosphate or PEGylated groups on the acetamide nitrogen for transient solubility.
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% v/v) in cellular assays to maintain compound stability .
Q. How are data discrepancies in biological activity between analogs analyzed?
Use SAR heatmaps to correlate structural features (e.g., Cl position, piperidine ring size) with activity trends. For example:
| Analog Substituent | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|
| 4-Cl | 12.3 | 3.2 |
| 3-Cl | 45.7 | 3.5 |
| 2-Cl | >100 | 3.8 |
| Lower IC₅₀ correlates with para-substitution and reduced hydrophobicity . |
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key issues include:
- Reaction reproducibility : Strict control of temperature (±2°C) and solvent purity (HPLC-grade DMF) to avoid byproducts.
- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
